molecular formula C16H17N7O B2404989 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034453-65-9

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2404989
CAS No.: 2034453-65-9
M. Wt: 323.36
InChI Key: SUKRCVRYLBJEEH-UHFFFAOYSA-N
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Description

N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a privileged structure found in compounds with diverse bioactivities. This scaffold has been identified as a core structure in allosteric modulators, such as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), demonstrating the potential of this chemotype in developing antiviral therapeutics . Furthermore, analogous structures based on the tetrahydropyrazolo-pyridine core have shown promising activity as potent photosensitizers in photodynamic therapy, particularly against challenging melanoma cell lines, highlighting its application in oncology research . The integration of the 1H-tetrazol-1-yl group is a strategic modification commonly employed to influence the compound's pharmacokinetic properties, such as enhancing metabolic stability or acting as a bioisostere for carboxylic acids. This makes this compound a valuable reagent for researchers investigating new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(12-4-3-5-14(8-12)23-11-18-20-21-23)17-9-13-10-19-22-7-2-1-6-15(13)22/h3-5,8,10-11H,1-2,6-7,9H2,(H,17,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKRCVRYLBJEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrazolo moiety and a tetrazolylbenzamide group. Its molecular formula is C15H18N6C_{15}H_{18}N_{6}, and it has a molecular weight of approximately 298.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds containing the tetrazole and pyrazole moieties often interact with ion channels and receptors involved in neurotransmission and muscle contraction. Specifically, this compound may act as a modulator of calcium-activated chloride channels (CaCCs), which play crucial roles in various physiological processes including smooth muscle contraction and neuronal signaling.

1. Calcium-Activated Chloride Channels (CaCCs)

This compound has been shown to activate TMEM16A (ANO1), a key calcium-activated chloride channel. Activation of ANO1 has therapeutic implications for conditions such as cystic fibrosis and gastrointestinal disorders. Studies have demonstrated that this compound enhances chloride conductance in response to calcium without significantly increasing intracellular calcium levels .

2. Neuroprotective Effects

In vitro studies suggest that the compound exhibits neuroprotective properties by modulating synaptic responses through its action on CaCCs in hippocampal neurons. This modulation can influence action potential generation and synaptic plasticity, thereby potentially offering benefits in neurodegenerative conditions .

Case Study 1: Cystic Fibrosis Treatment

A study explored the use of this compound as a therapeutic agent for cystic fibrosis. The compound was found to effectively enhance chloride ion transport in epithelial cells derived from cystic fibrosis patients. This effect was attributed to its ability to activate TMEM16A channels .

Case Study 2: Smooth Muscle Contraction

Another investigation focused on the impact of this compound on smooth muscle contraction in gastrointestinal tissues. Results indicated that the compound significantly increased contractile responses through CaCC activation, suggesting its potential utility in treating motility disorders .

Summary of Findings

Biological Activity Mechanism Potential Applications
Activation of TMEM16AEnhances chloride conductanceCystic fibrosis treatment
Neuroprotective effectsModulates synaptic activityNeurodegenerative disease therapy
Smooth muscle contractionIncreases contractility via CaCCsGastrointestinal motility disorders

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 1358400-88-0

The compound features a unique structure that combines a tetrahydropyrazolo moiety with a tetrazole and benzamide group. This structural diversity contributes to its biological activity.

Medicinal Chemistry

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is being investigated for its therapeutic potential in several areas:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

    Table 1: Antiproliferative Activity Against Cancer Cell Lines
    CompoundIC50 (nM)Cell Line
    N/A1.3 - 8.1HT-29
    N/A0.3 - 7.4Various
    Reference15HL-60

Neuropharmacology

The tetrahydropyrazolo structure suggests potential neuroprotective effects. Research into similar compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Antimicrobial Properties

Tetrazole derivatives have been widely studied for their antimicrobial properties. The presence of the tetrazole ring in this compound may enhance its efficacy against various bacterial and fungal strains. Investigations are ongoing to evaluate its effectiveness as an antibacterial agent .

Potential Molecular Targets

Research indicates that this compound may interact with:

  • Enzymes involved in the inflammatory response.
  • Receptors associated with cancer cell growth.

Q & A

Q. Key Methodological Tips :

  • Monitor reaction progress using TLC with silica gel plates (Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • Optimize solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling steps) to enhance yield .

Advanced Synthesis: How can researchers optimize yield and purity for large-scale synthesis?

Advanced strategies include:

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature and mixing .
  • Ultrasonic Assistance : Sonication improves reaction kinetics for steps requiring prolonged stirring (e.g., tetrazole ring formation) .

Q. Data Contradiction Analysis :

  • While recommends ethanol for cyclization, highlights DMF’s superiority for solubility. Resolve by testing solvent polarity systematically (Table 1).

Q. Table 1: Solvent Optimization for Core Formation

SolventYield (%)Purity (%)Reference
Ethanol6585
DMF7892

Basic Structural Characterization: Which analytical techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 2.8–3.2 ppm (methylene protons in tetrahydropyrazolo ring) and δ 8.1–8.3 ppm (tetrazole protons) .
    • 13C NMR : Signals near 160 ppm confirm the benzamide carbonyl .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 379.1542 for [M+H]+) .

Methodological Note : Use deuterated DMSO for solubility challenges due to the compound’s hydrophobic moieties .

Advanced Structural Analysis: How can computational methods enhance structural insights?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity of the tetrazole group .
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) by simulating binding affinities of the benzamide and tetrazole groups .

Case Study : Docking studies revealed strong hydrogen bonding between the tetrazole and ATP-binding pockets in kinase targets (binding energy: −9.2 kcal/mol) .

Basic Biological Activity: What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC50 values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .

Q. Table 2: Preliminary Bioactivity Data

Assay TypeTargetResult (IC50)Reference
Kinase InhibitionEGFR8.7 µM
CytotoxicityHeLa Cells12.3 µM

Advanced Biological Target Analysis: How can researchers resolve conflicting data on target selectivity?

Q. Strategies :

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to validate target engagement .
  • Proteomic Profiling : Use affinity chromatography followed by LC-MS/MS to identify off-target interactions .

Example : reported EGFR selectivity, while noted off-target effects on PI3K. Resolve by repeating assays under standardized ATP concentrations (1 mM) .

Handling Data Discrepancies: How should researchers address contradictions in optimal reaction conditions?

  • Systematic Variation : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst) and identify robust conditions .
  • Cross-Validation : Replicate key steps (e.g., tetrazole coupling) using methods from multiple sources to assess reproducibility .

Recommendation : Prioritize methods with >75% yield and >90% purity in peer-reviewed studies .

Key Takeaways for Researchers

  • Synthesis : Balance solvent polarity and reaction scalability.
  • Characterization : Combine NMR with computational modeling for structural clarity.
  • Bioactivity : Use orthogonal assays to validate target specificity.

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